![molecular formula C30H20ClNO7S B2481848 Phenyl (3-chloro-4-((phenoxycarbonyl)oxy)phenyl)(naphthalen-2-ylsulfonyl)carbamate CAS No. 448197-15-7](/img/structure/B2481848.png)
Phenyl (3-chloro-4-((phenoxycarbonyl)oxy)phenyl)(naphthalen-2-ylsulfonyl)carbamate
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Description
Phenyl (3-chloro-4-((phenoxycarbonyl)oxy)phenyl)(naphthalen-2-ylsulfonyl)carbamate is a complex organic compound that contains several functional groups, including a phenyl group, a carbamate group, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenyl groups would likely contribute to the compound’s aromaticity, while the carbamate and sulfonyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamates and sulfonyl groups are known to participate in a variety of chemical reactions. For example, carbamates can undergo hydrolysis to form amines and carbon dioxide .Scientific Research Applications
- Phenyl (3-chloro-4-((phenoxycarbonyl)oxy)phenyl)(naphthalen-2-ylsulfonyl)carbamate belongs to the class of m-aryloxy phenols. Recent advances in synthetic methods have enabled the preparation of complex m-aryloxy phenols with functional groups (such as esters, nitriles, and halogens). These compounds exhibit specific properties and find applications in various industries .
Synthetic Strategies and Complex Phenols
Hydrolysis and Demethylation
properties
IUPAC Name |
[2-chloro-4-[naphthalen-2-ylsulfonyl(phenoxycarbonyl)amino]phenyl] phenyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20ClNO7S/c31-27-20-23(16-18-28(27)39-30(34)38-25-13-5-2-6-14-25)32(29(33)37-24-11-3-1-4-12-24)40(35,36)26-17-15-21-9-7-8-10-22(21)19-26/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCQEVSFBHUXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC(=C(C=C2)OC(=O)OC3=CC=CC=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20ClNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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